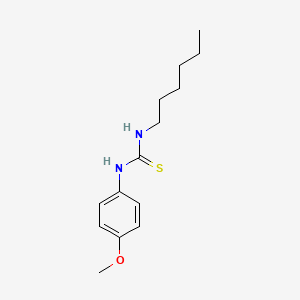![molecular formula C21H18BrN3O3 B12454943 2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-diméthylphénoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe phénoxy bromé, une partie diméthylphénoxy et un hydracide à base d'indole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-bromo-2,6-diméthylphénoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés incluent :
Bromation : Introduction d'un atome de brome dans le groupe phénoxy.
Diméthylation : Ajout de groupes méthyles à la partie phénoxy.
Formation de l'hydrazide : Réaction du composé diméthylphénoxy bromé avec l'hydrazine pour former l'hydrazide.
Dérivatisation de l'indole : Incorporation de la partie indole par une réaction de condensation avec l'hydrazide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour améliorer le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
2-(4-bromo-2,6-diméthylphénoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de l'hydrazide en un dérivé oxo.
Réduction : Réduction de l'atome de brome en un atome d'hydrogène.
Substitution : Remplacement de l'atome de brome par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines) pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont optimisées en fonction de la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé oxo, tandis que la substitution par une amine peut produire un produit aminé.
Applications de la recherche scientifique
2-(4-bromo-2,6-diméthylphénoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-bromo-2,6-diméthylphénoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à des effets en aval. Par exemple, il peut inhiber l'activité de certaines kinases, entraînant la suppression de la prolifération cellulaire.
Applications De Recherche Scientifique
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-2-(2-((3,4-diméthylphénoxy)acétyl)carbohydrazonoyl)phényl benzoate
- 4-Bromo-2-(2-((2,5-diméthylphénoxy)acétyl)carbohydrazonoyl)phényl benzoate
- 4-Bromo-2-(2-((4-méthylphénoxy)acétyl)carbohydrazonoyl)phényl benzoate
Unicité
2-(4-bromo-2,6-diméthylphénoxy)-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Formule moléculaire |
C21H18BrN3O3 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C21H18BrN3O3/c1-4-9-25-17-8-6-5-7-16(17)19(21(25)27)24-23-18(26)12-28-20-13(2)10-15(22)11-14(20)3/h1,5-8,10-11,27H,9,12H2,2-3H3 |
Clé InChI |
QCFCNODKLFGWBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B12454868.png)
![2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B12454877.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454897.png)
![11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)
![N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide](/img/structure/B12454915.png)



![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B12454947.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)

